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molecular formula C21H32O4S B8510756 13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one CAS No. 85037-91-8

13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one

Cat. No. B8510756
M. Wt: 380.5 g/mol
InChI Key: MZTGFTPUEJWYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04454351

Procedure details

22.0 g (100 mmole) of 2-allyl-cyclododecanone--Helv. Chim. Acta 54, 2889 (1971)--in admixture with 13.2 g (12.2 mmole) of thiophenol and 0.3 g of α,α'-azoisobutyronitrile were heated at 100° for 10 hours, an additional amount of 0.6 g of α,α'-azoisobutyronitrile being added over this period, portionwise, to the reaction mixture. After elimination of the excess of thiophenol and unreacted 2-allyl-cyclododecanone (2.25 g) by distillation (170°/0.05 Torr) the reaction mixture was diluted with 300 ml of trichloroethane and cooled to 0°. 90.4 g (475 mmole) of 40% peracetic acid were then progressively added to the above solution under good stirring (reaction temperature: 30°-40°). After addition of 7.5 g (53 mmole) of BF3.Et2O, the resulting mixture was further stirred for 10 days at 50°, 4 portions each of 11.3 g (60 mmole) of 40% peracetic acid being added thereto over this period. After cooling to 20°, the reaction mixture was poured onto crushed ice and then brought to pH 8 by the addition of 10% aqueous sodium hydroxide. After washing with a 10% solution of NaHSO3 in water, then with H2O, the organic phase was dried over Na2SO4 and evaporated. The obtained residue was finally purified by column chromatography (silicagel-eluent: 50/50 mixture of petrol ether and ethyl acetate) to afford 27.7 g (81% yield based on transformed 2-allyl-cyclododecanone) of the title compound (purity 90%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
0.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
90.4 g
Type
reactant
Reaction Step Four
Quantity
7.5 g
Type
reactant
Reaction Step Five
Name
peracetic acid
Quantity
11.3 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:16])[CH:2]=[CH2:3].[C:17]1([SH:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:24]([O:27]O)(=[O:26])[CH3:25].B(F)(F)F.CC[O:35]CC.[OH-:38].[Na+]>>[CH2:1]([CH:4]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:16])[CH:2]=[CH2:3].[C:17]1([S:23]([CH2:13][CH2:12][CH2:11][CH:10]2[O:27][C:24](=[O:26])[CH2:25][CH2:3][CH2:2][CH2:1][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]2)(=[O:35])=[O:38])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C(C=C)C1C(CCCCCCCCCC1)=O
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
α,α'-azoisobutyronitrile
Quantity
0.3 g
Type
reactant
Smiles
Step Three
Name
α,α'-azoisobutyronitrile
Quantity
0.6 g
Type
reactant
Smiles
Step Four
Name
peracetic acid
Quantity
90.4 g
Type
reactant
Smiles
C(C)(=O)OO
Step Five
Name
Quantity
7.5 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Six
Name
peracetic acid
Quantity
11.3 g
Type
reactant
Smiles
C(C)(=O)OO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under good stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After elimination of the excess of thiophenol and unreacted 2-allyl-cyclododecanone (2.25 g) by distillation (170°/0.05 Torr) the reaction mixture
ADDITION
Type
ADDITION
Details
was diluted with 300 ml of trichloroethane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
CUSTOM
Type
CUSTOM
Details
(reaction temperature: 30°-40°)
STIRRING
Type
STIRRING
Details
the resulting mixture was further stirred for 10 days at 50°
Duration
10 d
WAIT
Type
WAIT
Details
over this period
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20°
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
WASH
Type
WASH
Details
After washing with a 10% solution of NaHSO3 in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with H2O, the organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The obtained residue was finally purified by column chromatography (silicagel-eluent: 50/50 mixture of petrol ether and ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1C(CCCCCCCCCC1)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCCC1CCCCCCCCCCC(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04454351

Procedure details

22.0 g (100 mmole) of 2-allyl-cyclododecanone--Helv. Chim. Acta 54, 2889 (1971)--in admixture with 13.2 g (12.2 mmole) of thiophenol and 0.3 g of α,α'-azoisobutyronitrile were heated at 100° for 10 hours, an additional amount of 0.6 g of α,α'-azoisobutyronitrile being added over this period, portionwise, to the reaction mixture. After elimination of the excess of thiophenol and unreacted 2-allyl-cyclododecanone (2.25 g) by distillation (170°/0.05 Torr) the reaction mixture was diluted with 300 ml of trichloroethane and cooled to 0°. 90.4 g (475 mmole) of 40% peracetic acid were then progressively added to the above solution under good stirring (reaction temperature: 30°-40°). After addition of 7.5 g (53 mmole) of BF3.Et2O, the resulting mixture was further stirred for 10 days at 50°, 4 portions each of 11.3 g (60 mmole) of 40% peracetic acid being added thereto over this period. After cooling to 20°, the reaction mixture was poured onto crushed ice and then brought to pH 8 by the addition of 10% aqueous sodium hydroxide. After washing with a 10% solution of NaHSO3 in water, then with H2O, the organic phase was dried over Na2SO4 and evaporated. The obtained residue was finally purified by column chromatography (silicagel-eluent: 50/50 mixture of petrol ether and ethyl acetate) to afford 27.7 g (81% yield based on transformed 2-allyl-cyclododecanone) of the title compound (purity 90%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
0.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
90.4 g
Type
reactant
Reaction Step Four
Quantity
7.5 g
Type
reactant
Reaction Step Five
Name
peracetic acid
Quantity
11.3 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:16])[CH:2]=[CH2:3].[C:17]1([SH:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:24]([O:27]O)(=[O:26])[CH3:25].B(F)(F)F.CC[O:35]CC.[OH-:38].[Na+]>>[CH2:1]([CH:4]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:16])[CH:2]=[CH2:3].[C:17]1([S:23]([CH2:13][CH2:12][CH2:11][CH:10]2[O:27][C:24](=[O:26])[CH2:25][CH2:3][CH2:2][CH2:1][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]2)(=[O:35])=[O:38])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C(C=C)C1C(CCCCCCCCCC1)=O
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
α,α'-azoisobutyronitrile
Quantity
0.3 g
Type
reactant
Smiles
Step Three
Name
α,α'-azoisobutyronitrile
Quantity
0.6 g
Type
reactant
Smiles
Step Four
Name
peracetic acid
Quantity
90.4 g
Type
reactant
Smiles
C(C)(=O)OO
Step Five
Name
Quantity
7.5 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Six
Name
peracetic acid
Quantity
11.3 g
Type
reactant
Smiles
C(C)(=O)OO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under good stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After elimination of the excess of thiophenol and unreacted 2-allyl-cyclododecanone (2.25 g) by distillation (170°/0.05 Torr) the reaction mixture
ADDITION
Type
ADDITION
Details
was diluted with 300 ml of trichloroethane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
CUSTOM
Type
CUSTOM
Details
(reaction temperature: 30°-40°)
STIRRING
Type
STIRRING
Details
the resulting mixture was further stirred for 10 days at 50°
Duration
10 d
WAIT
Type
WAIT
Details
over this period
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20°
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
WASH
Type
WASH
Details
After washing with a 10% solution of NaHSO3 in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with H2O, the organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The obtained residue was finally purified by column chromatography (silicagel-eluent: 50/50 mixture of petrol ether and ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1C(CCCCCCCCCC1)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCCC1CCCCCCCCCCC(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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